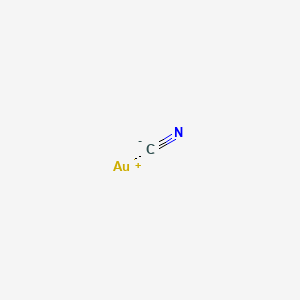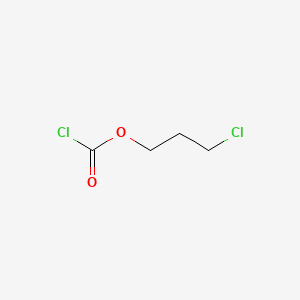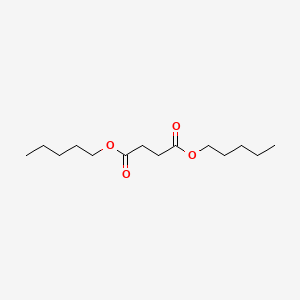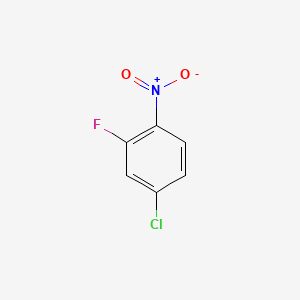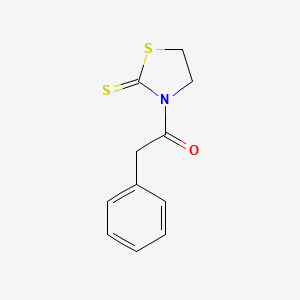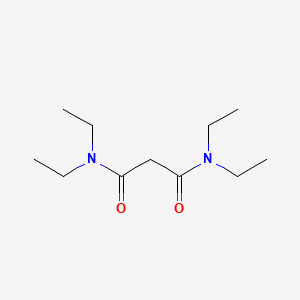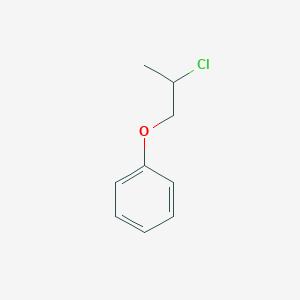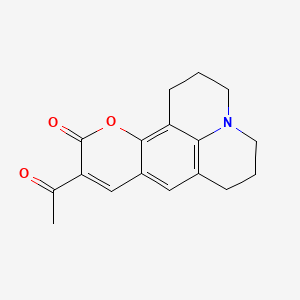
Coumarin 334
Overview
Description
Coumarin 334 (C-334) is a naturally occurring compound found in a variety of plants and is used in a variety of applications. It has been studied extensively for its potential therapeutic and industrial uses.
Scientific Research Applications
Overview of Coumarin Scaffold
Coumarin, a simple scaffold widespread in nature, found in many plants, fungi, and bacteria, has garnered significant attention due to its broad range of biological activities. Its ability to interact with various enzymes and receptors makes it a versatile compound. Besides medicinal applications, coumarin finds use in agrochemicals, cosmetics, and fragrances. Its ease of synthesis and modification allows the design of new compounds for treating various diseases (Annunziata et al., 2020).
Binding with Human Serum Albumin
Studies on coumarin derivatives have shown their binding capabilities with human serum albumin (HSA). This interaction is crucial for understanding how these compounds distribute in the body, and for designing new therapeutic agents. The binding of coumarin derivatives with HSA was studied using fluorescence spectroscopy, circular dichroism, molecular docking, and dynamics simulations (Garg et al., 2013).
Anti-Inflammatory Properties
Coumarins exhibit significant anti-inflammatory properties. In a review of in vivo and in vitro experimental models, coumarins were found to inhibit various inflammatory markers like cytokines, nitric oxide, and nuclear factor-κB. These findings suggest coumarins as potential candidates for developing new anti-inflammatory drugs (Mello & Fröde, 2018).
Versatility in Medicinal Chemistry
Coumarins' role in medicinal chemistry extends to treating numerous diseases. They have been used as anticoagulants, anticancer, antioxidants, antivirals, anti-diabetics, and more. Their application as fluorescent sensors for biological systems further highlights their versatility (Pereira et al., 2018).
Coumarin Hybrids
Coumarin hybrids, developed through molecular hybridization, exhibit multiple pharmacological activities. These multifunctional compounds are potential candidates for treating multifactorial diseases like cancer, Alzheimer's, metabolic syndromes, and cardiovascular diseases (Sandhu et al., 2014).
Enzyme Inhibitors and Anticancer Agents
Coumarin sulfonamides, combining the coumarin nucleus with the sulfonamide moiety, show a wide array of biological activities including anticancer, antibacterial, and anti-viral effects. These compounds have been used in various therapeutic applications, especially in oncology (Rubab et al., 2022).
Mechanism of Action
Target of Action
Coumarin 334, like other coumarin derivatives, is primarily targeted for its potential in treating various ailments, including cancer, metabolic, and degenerative disorders . It is also used as a laser dye due to its unique fluorescence properties .
Mode of Action
For instance, they can react with glutathione, a tripeptide composed of cysteine, glycine, and glutamic acid . This interaction could potentially lead to various biochemical reactions and changes in the body.
Biochemical Pathways
This compound, as part of the coumarin family, is involved in various biochemical pathways. The hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes . This process can lead to the formation of various oxidized metabolites, including epoxides, quinones, and reactive oxygen species .
Pharmacokinetics
It is known that coumarins, in general, can be metabolized in the liver by the cytochrome p450 enzyme system . This process can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus, its bioavailability.
Result of Action
The result of this compound’s action can vary depending on its target and mode of action. For instance, when used as a laser dye, this compound exhibits fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the fluorescence properties of coumarins can be affected by factors such as pH and microenvironment polarity
properties
IUPAC Name |
5-acetyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-10(19)14-9-12-8-11-4-2-6-18-7-3-5-13(15(11)18)16(12)21-17(14)20/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPCDMSEJVCNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069053 | |
| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
| Record name | Coumarin 334 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2186 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
55804-67-6 | |
| Record name | Coumarin 334 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55804-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumarin 334 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055804676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 334 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 10-acetyl-2,3,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-acetyl-2,3,6,7-tetrahydro-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMARIN 521 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2773GTW04S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Coumarin 334 exhibits fluorescence quenching when encapsulated within β-cyclodextrin (β-CD) cavities. [] This interaction suggests a change in the microenvironment of the dye molecule, potentially impacting its photophysical properties like fluorescence lifetime and quantum yield. Conversely, this compound shows enhanced fluorescence in the presence of C-hexylpyrogallol[4]arene (C-HPA), indicating strong inclusion complexation and potential applications in sensing. []
A: While specific molecular weight and spectroscopic data aren't explicitly mentioned in the provided abstracts, this compound (also known as C334) is a derivative of coumarin with a molecular formula of C19H17NO2. Its structure can be inferred from its name as a coumarin molecule with substitutions at the 3rd and 7th positions. Researchers frequently study its absorption, transmission, and fluorescence spectra to understand its optical properties. [, , , , , , , , , , , , ]
A: this compound demonstrates compatibility with various materials, including polymers like polyvinyl alcohol (PVA), poly(methyl methacrylate) (PMMA), and cellulose derivatives. [, , , ] These combinations have been explored for applications in thin films, optical detectors, and photonic crystals. [, , ] Its stability in different solvents, particularly ethanol and methanol, enables its use in solution-based studies and applications. [, , ]
ANone: The provided research doesn't focus on the catalytic properties of this compound. Its primary applications revolve around its photophysical properties, specifically fluorescence and energy transfer, rather than its catalytic activity.
A: Yes, ab initio molecular orbital methods were used to characterize Coumarin 343-Li+ ion pairs, providing insights into the interactions and their impact on the molecule's behavior in solution. [] While not directly applied to this compound in these papers, such computational techniques could be employed to further investigate its properties and interactions.
A: While specific SAR studies aren't detailed in the abstracts, research comparing this compound (C334) with Coumarin 343 (C334) highlights the impact of structural modifications on their interactions with solvents and ions. [] The presence of a -COOH group in C343 leads to hydrogen bonding with DMSO and impacts its rotational diffusion compared to C334, which has a -COCH3 group.
ANone: The research mainly focuses on the optical properties and applications of this compound. While its stability in various solvents is apparent, detailed studies on its long-term stability under different conditions or specific formulation strategies to enhance its stability, solubility, or bioavailability aren't elaborated upon.
ANone: While the provided research doesn't delve into the specific historical context and milestones of this compound research, its use as a laser dye suggests its relevance in the development of laser technology and its application in various fields like spectroscopy, microscopy, and material science.
A: Research on this compound spans across various disciplines, including chemistry, physics, material science, and engineering. [, , , , , , , , ] Its unique photophysical properties make it valuable for developing advanced materials, optical sensors, and understanding fundamental molecular interactions. Its use in studying biological systems, particularly in understanding lipid peroxidation and its role in apoptosis, highlights its potential in biomedical research as a tool rather than a therapeutic agent. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





